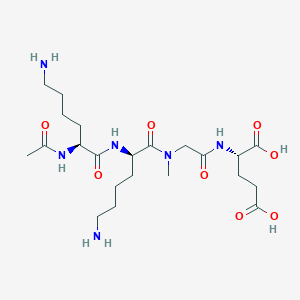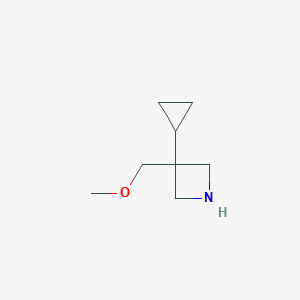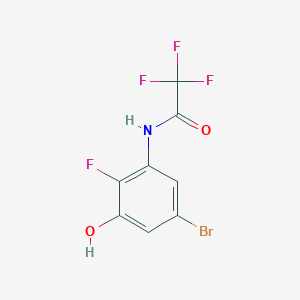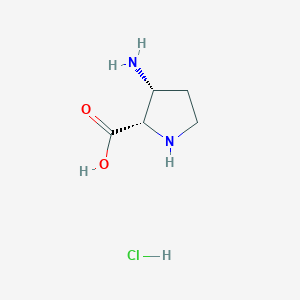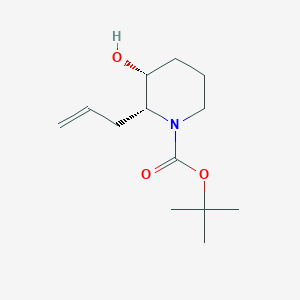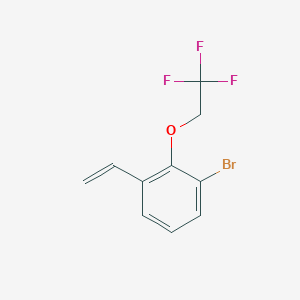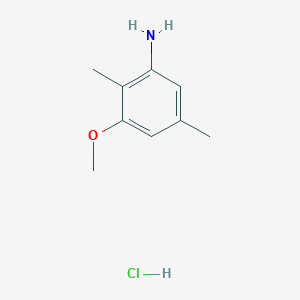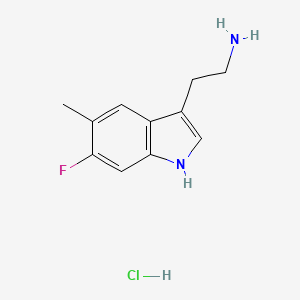
2-(6-fluoro-5-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride
Übersicht
Beschreibung
“2-(6-fluoro-5-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride” is a chemical compound with the molecular formula C11H14ClFN2 . It is a derivative of indole, a heterocyclic compound that is widely used in medicinal chemistry due to its diverse biological activities .
Molecular Structure Analysis
The molecular structure of “2-(6-fluoro-5-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride” can be analyzed using various spectroscopic techniques. For instance, Fourier-transform infrared spectroscopy (FT-IR) can provide information about the functional groups present in the molecule . Nuclear magnetic resonance (NMR) spectroscopy can provide detailed information about the molecular structure .
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Indole derivatives have been reported to exhibit potent antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The structural features of indole derivatives, including the presence of a fluorine atom and specific substituents, can enhance their interaction with viral components, leading to the inhibition of viral replication.
Anti-inflammatory Properties
The indole nucleus is known to contribute to anti-inflammatory effects. Derivatives of indole, such as the one , can be designed to target inflammatory pathways, potentially leading to new treatments for conditions characterized by inflammation .
Anticancer Potential
Indole derivatives are being explored for their anticancer potential. The ability of these compounds to interact with various biological targets can result in the inhibition of cancer cell growth and proliferation. Research is ongoing to understand the mechanisms by which these compounds exert their anticancer effects and to develop them into effective therapies .
Anti-HIV Activity
Indole derivatives have also been investigated for their activity against HIV. Molecular docking studies of novel indolyl derivatives have shown promise in the fight against HIV-1, suggesting potential applications in the development of anti-HIV medications .
Antioxidant Effects
The indole structure is associated with antioxidant activity, which is crucial in protecting cells from oxidative stress. This property can be harnessed in the development of drugs aimed at diseases where oxidative damage is a contributing factor .
Antimicrobial and Antitubercular Activities
Indole derivatives have demonstrated antimicrobial and antitubercular activities, making them candidates for the development of new antibiotics. Their ability to target specific bacterial enzymes and pathways can lead to the creation of novel treatments for bacterial infections, including tuberculosis .
Antidiabetic Applications
Research has indicated that indole derivatives may have therapeutic potential in the management of diabetes. By influencing various metabolic pathways, these compounds could play a role in the regulation of blood glucose levels and the treatment of diabetes .
Antimalarial Properties
The fight against malaria could benefit from the development of indole-based compounds. Their potential to interfere with the life cycle of the malaria parasite presents an opportunity for creating new antimalarial drugs .
Zukünftige Richtungen
Indole derivatives have diverse biological activities and have immense potential to be explored for new therapeutic possibilities . Therefore, future research could focus on synthesizing new indole derivatives, including “2-(6-fluoro-5-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride”, and investigating their biological activities and mechanisms of action.
Wirkmechanismus
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors could be potential targets for this compound.
Mode of Action
Indole derivatives are known to interact with their targets, causing various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific interactions and resulting changes would depend on the specific targets of this compound.
Biochemical Pathways
Indole derivatives are known to affect various biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Given the broad range of biological activities associated with indole derivatives , it’s likely that this compound could have diverse effects at the molecular and cellular level.
Eigenschaften
IUPAC Name |
2-(6-fluoro-5-methyl-1H-indol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2.ClH/c1-7-4-9-8(2-3-13)6-14-11(9)5-10(7)12;/h4-6,14H,2-3,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBPTAGOVWOIRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1F)NC=C2CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-fluoro-5-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



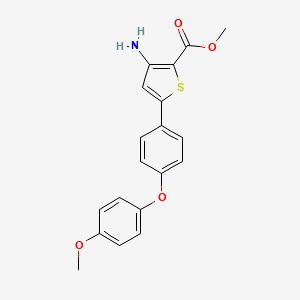
![[4-(Prop-2-en-1-yl)oxan-4-yl]methanol](/img/structure/B1383594.png)
